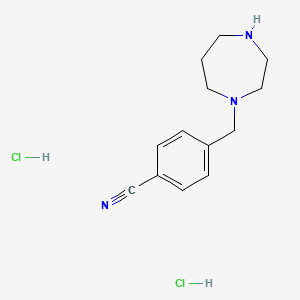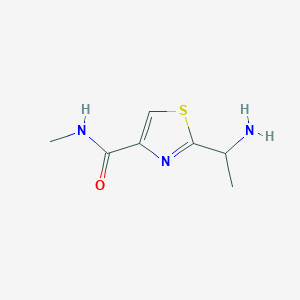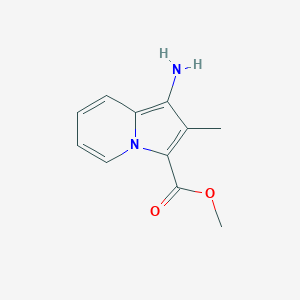
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is characterized by the presence of a benzodioxole moiety linked to a pyridine ring via a methoxy group and a nitrile group at the 4-position of the pyridine ring . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile typically involves the reaction of 2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridine with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position of the pyridine ring.
[2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine: Similar structure but with a methanamine group instead of a nitrile group.
Uniqueness
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the benzodioxole and pyridine moieties, along with the nitrile group, makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H10N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,8-9H2 |
InChI Key |
OGFRLFDXKMGLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




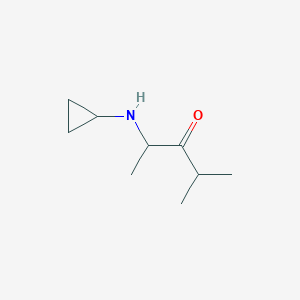


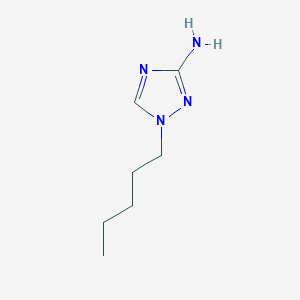



![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)

